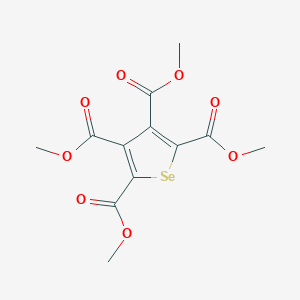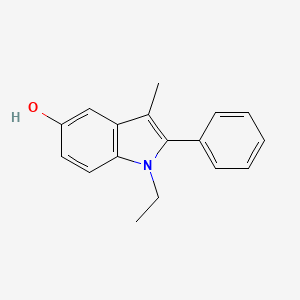
3-(2-Oxopropyl)-5-(propoxymethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxopropyl)-5-(propoxymethyl)oxolan-2-one is a chemical compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers with a variety of applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an oxopropyl group and a propoxymethyl group attached to the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopropyl)-5-(propoxymethyl)oxolan-2-one typically involves the reaction of oxolan-2-one with appropriate alkylating agents. One common method involves the use of propyl bromide and sodium hydride as a base to introduce the propoxymethyl group. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxopropyl)-5-(propoxymethyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the propoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
3-(2-Oxopropyl)-5-(propoxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Oxopropyl)-5-(propoxymethyl)oxolan-2-one involves its interaction with specific molecular targets. The oxopropyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Oxopropyl)oxolan-2-one: Lacks the propoxymethyl group, leading to different chemical properties.
5-(Propoxymethyl)oxolan-2-one: Lacks the oxopropyl group, affecting its reactivity and applications.
Uniqueness
3-(2-Oxopropyl)-5-(propoxymethyl)oxolan-2-one is unique due to the presence of both the oxopropyl and propoxymethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
113369-09-8 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-(2-oxopropyl)-5-(propoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C11H18O4/c1-3-4-14-7-10-6-9(5-8(2)12)11(13)15-10/h9-10H,3-7H2,1-2H3 |
InChI Key |
TUOGIUOZKSGBNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1CC(C(=O)O1)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



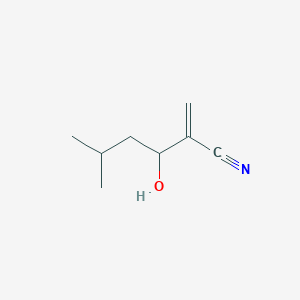
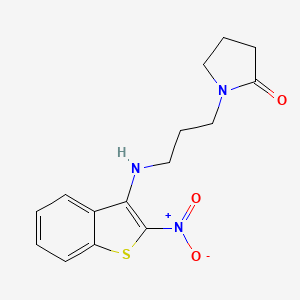


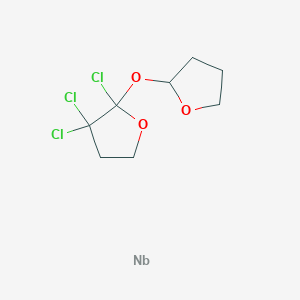
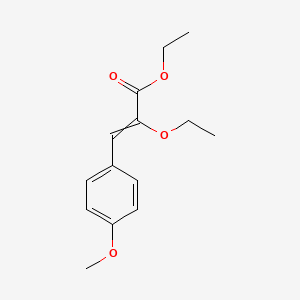
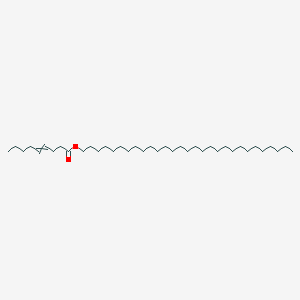
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
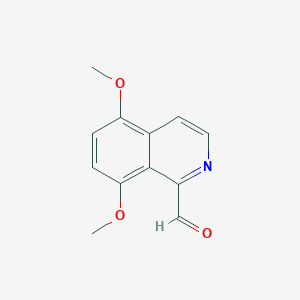
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
